Hydrazinecarboxamide, 1-ethyl-2-((5-nitro-2-furanyl)methylene)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1-[(5-nitrofuran-2-yl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c1-2-11(8(9)13)10-5-6-3-4-7(16-6)12(14)15/h3-5H,2H2,1H3,(H2,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPNCLKRECLYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204357 | |
| Record name | Nifursemizone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5579-89-5 | |
| Record name | 1-Ethyl-2-[(5-nitro-2-furanyl)methylene]hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifursemizone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifursemizone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIFURSEMIZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE9UAV73M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies for Nifursemizone
Established Synthetic Pathways for the Nifursemizone Core Structure
The synthesis of Nifursemizone, a 5-nitrofuran derivative, is rooted in classical condensation chemistry. The core structure is typically formed through the reaction of 5-nitro-2-furaldehyde (B57684) with an appropriate substituted semicarbazide. This established pathway is a straightforward and reliable method for constructing the Nifursemizone scaffold.
The key transformation involves the condensation of the aldehyde group of 5-nitro-2-furaldehyde with the primary amine of 4-ethylsemicarbazide. The reaction forms a hydrazone linkage, resulting in the final Nifursemizone molecule. This reaction is characteristic of the synthesis of many semicarbazone drugs.
The starting material, 5-nitro-2-furaldehyde, is a common intermediate in the synthesis of nitrofuran drugs. Its preparation often begins with the nitration of 2-furoic acid, followed by conversion of the carboxylic acid to the aldehyde.
Table 1: Key Reactants in Nifursemizone Synthesis
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| 5-Nitro-2-furaldehyde | C₅H₃NO₄ | 141.08 | Furan (B31954) backbone and nitro group source |
The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. The resulting product, Nifursemizone, can be isolated and purified using standard laboratory techniques like recrystallization.
Advanced Organic Synthesis Techniques Applicable to Nifursemizone and its Analogues
While classical methods are effective, modern organic synthesis offers advanced techniques that could be applied to the synthesis of Nifursemizone and its analogues for improved efficiency, yield, and diversity. nih.gov
Polymer-Assisted Synthesis: This technique involves anchoring one of the reactants to a solid polymer support. For Nifursemizone, the 4-ethylsemicarbazide could be immobilized, allowing for the use of excess 5-nitro-2-furaldehyde and simplifying purification, as the unbound reactant can be washed away. This approach is highly amenable to the creation of libraries of analogues by using a variety of substituted aldehydes. nih.gov
Fragment-Based Drug Design (FBDD): FBDD is a powerful method for creating novel lead compounds by identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent molecules. mdpi.comnih.gov For Nifursemizone analogues, fragments known to bind to protozoal enzymes could be identified and then linked to the 5-nitrofuran scaffold or the semicarbazone portion to design new, highly targeted derivatives. mdpi.com
Table 2: Comparison of Synthetic Approaches
| Technique | Advantages | Applicability to Nifursemizone |
|---|---|---|
| Classical Condensation | Simple, well-established, cost-effective. | Standard production of the core molecule. |
| Polymer-Assisted Synthesis | Simplified purification, potential for automation and library synthesis. nih.gov | Rapid generation of a diverse set of Nifursemizone analogues. |
Design and Synthesis of Novel Nifursemizone Derivatives
The design and synthesis of novel derivatives are driven by the need to enhance therapeutic efficacy and overcome resistance. Strategies often focus on modifying the core structure to alter properties like lipophilicity, metabolic stability, and target interaction.
Structure-Directed Design for Modulated Biological Activity
Structure-directed design leverages the known pharmacophoric features of a drug to create improved versions. In the case of nitrofuran compounds like Nifursemizone, the 5-nitro group is crucial for its mechanism of action, which involves enzymatic reduction to reactive nitroso and hydroxylamino intermediates within the target cell.
Research on the closely related compound Nitrofurazone (B1679002) has shown that designing analogues with increased lipophilicity can enhance anticancer and antimicrobial activity. nih.gov This principle can be directly applied to Nifursemizone. Modifications could include introducing lipophilic groups on the ethyl substituent of the semicarbazone moiety or on the furan ring itself, if synthetically feasible.
Computational methods play a vital role in modern structure-directed design. nih.gov By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the reactivity of designed analogues. nih.gov A smaller HOMO-LUMO energy gap generally indicates higher reactivity, which could translate to enhanced biological activity for a Nifursemizone derivative. nih.gov
Chemoenzymatic and Asymmetric Synthesis Approaches for Nifursemizone Derivatives
While Nifursemizone itself is not chiral, the introduction of stereocenters into its derivatives could lead to compounds with improved selectivity and potency. Chemoenzymatic and asymmetric synthesis are powerful tools for achieving this. nih.govrsc.org
Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to create complex molecules with high stereoselectivity. nih.govrsc.org For example, a prochiral ketone precursor to a Nifursemizone analogue could be stereoselectively reduced using an alcohol dehydrogenase (ADH) to yield a chiral alcohol. rsc.org This chiral intermediate can then be converted into the final derivative through conventional chemical reactions. This method has been successfully used in the synthesis of drugs like Tamsulosin. rsc.org
Asymmetric Synthesis: This strategy employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. A divergent synthesis approach, for instance, could start from a single chiral building block, such as an aldehyde derived from ethyl lactate, to generate a variety of enantiomerically pure Nifursemizone analogues. nih.gov This has been demonstrated in the synthesis of other anti-protozoal agents, where the stereochemistry was found to significantly influence biological activity. nih.gov The application of these techniques could unlock new therapeutic potential by creating Nifursemizone derivatives with specific stereoconfigurations tailored for optimal interaction with their biological targets.
Preclinical Evaluation of Nifursemizone S Biological Activities
In Vitro Pharmacological Characterization
The in vitro assessment of a compound is a critical first step in its preclinical evaluation, providing insights into its biological activity, potency, and spectrum of action at the cellular and molecular level.
Antiprotozoal Efficacy in Various Parasite Models (e.g., Trypanosoma cruzi, Schistosoma mansoni, Nosema species)
Nifursemizone is established as an antiprotozoal drug. medchemexpress.commedchemexpress.comglpbio.com Its most specific documented application is in the veterinary field for the treatment of histomoniasis in poultry, a disease caused by the protozoan parasite Histomonas meleagridis. ncats.io
Despite its classification as an antiprotozoal agent, detailed in vitro efficacy data, such as IC50 or EC50 values, for Nifursemizone against other major protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and the trematode Schistosoma mansoni are not extensively detailed in publicly available scientific literature. Similarly, studies evaluating the efficacy of Nifursemizone against microsporidian parasites, such as Nosema species that affect honey bees, are not readily found in the reviewed literature.
Table 1: Documented Antiprotozoal Application of Nifursemizone
| Parasite | Disease | Host | Application |
|---|---|---|---|
| Histomonas meleagridis | Histomoniasis (Blackhead disease) | Poultry | Therapeutic Agent ncats.io |
Antimicrobial Spectrum and Potency against Bacterial Strains (e.g., Mycobacterium tuberculosis)
The nitrofuran class of compounds is known for broad-spectrum antimicrobial properties. However, specific studies detailing the antimicrobial spectrum of Nifursemizone and its potency, such as Minimum Inhibitory Concentration (MIC) values against key bacterial pathogens like Mycobacterium tuberculosis, are limited in the available scientific record. While related compounds have been investigated for antimycobacterial properties, direct data for Nifursemizone is not specified. medchemexpress.com
In Vivo Preclinical Models for Efficacy Assessment
In vivo studies are essential to understand a compound's efficacy and behavior within a living organism, bridging the gap between in vitro activity and potential clinical application.
Experimental Parasitic Infection Models
The primary documented in vivo use of Nifursemizone is its application in poultry to treat histomoniasis, demonstrating its efficacy in a relevant animal model for this specific parasitic disease. ncats.io However, reports on the evaluation of Nifursemizone in other standardized in vivo experimental models for parasitic infections, such as rodent models for Chagas disease or schistosomiasis, are not widely available in the reviewed literature.
Experimental Bacterial Infection Models
Information regarding the assessment of Nifursemizone's efficacy in established in vivo models of bacterial infection is not detailed in the available scientific literature.
Other Relevant Preclinical Disease Models
Extensive searches of publicly available scientific literature and research databases did not yield specific preclinical data regarding the biological activities of Nifursemizone (also known as Etafurazone) in various disease models. While the compound is classified as a nitrofuran, a class of drugs known for antimicrobial and antiparasitic properties, detailed research findings, including in vitro and in vivo data for Nifursemizone, are not available in the accessed resources.
Studies on structurally related nitrofuran compounds, such as Nifurtimox (B1683997), Nifuroxazide, and Nifuratel, have shown activity in preclinical models of parasitic diseases and cancer. For instance, Nifurtimox is a known treatment for Chagas disease, caused by Trypanosoma cruzi, and related compounds have been investigated for activity against Leishmania species. Other nitrofurans, like Nifuroxazide and Nifuratel, have been evaluated for their potential anticancer effects in various cell lines and animal models.
However, as per the strict requirement to focus solely on Nifursemizone, no specific data for parameters such as the half-maximal inhibitory concentration (IC₅₀), half-maximal effective concentration (EC₅₀), or minimum inhibitory concentration (MIC) could be located for this particular compound against parasitic, cancerous, or bacterial models. Similarly, no in vivo research findings from animal models of disease for Nifursemizone were found.
Therefore, the creation of data tables and a detailed discussion of research findings for Nifursemizone's activity in other preclinical disease models is not possible based on the currently available information.
Elucidation of Nifursemizone S Molecular Mechanisms of Action
The efficacy of Nifursemizone as an antiprotozoal agent is rooted in its ability to disrupt fundamental biological processes within the target cell. This disruption is achieved through a variety of interactions at the molecular level.
Investigation of Primary Molecular Targets and Binding Interactions
Nifursemizone and its counterparts in the nitrofuran class are known to be prodrugs, meaning they require intracellular activation to exert their cytotoxic effects. A primary activating enzyme is a type I nitroreductase (NTR), a protein found in various protozoa. This enzyme reduces the nitro group of the compound, a critical step that leads to the formation of reactive metabolites. These metabolites are then capable of interacting with a range of intracellular targets.
Several antimicrobial agents, including nitrofurans, are known to interfere with nucleic acid synthesis, a vital process for cell replication and survival. While the precise interactions of Nifursemizone with DNA and RNA are not fully detailed in available research, it is proposed that the activated metabolites of nitrofurans can cause lesions in these macromolecules nih.govnih.gov. This damage can disrupt the normal helical structure of DNA, leading to fragmentation and ultimately inhibiting DNA replication and RNA synthesis youtube.com. This mechanism of action is a common strategy for many antibacterial and antiprotozoal drugs uobabylon.edu.iqsigmaaldrich.commdpi.com.
Nifursemizone and related compounds have been shown to modulate several key enzymatic and signaling pathways crucial for parasite survival and proliferation.
STAT3 and NF-κB Pathways: Structurally similar nitrofurans, such as nifuroxazide, have demonstrated the ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways uobabylon.edu.iqtargetmol.commedchemexpress.com. The STAT3 pathway is integral to cellular processes like proliferation and apoptosis, and its inhibition can lead to decreased viability of target cells uobabylon.edu.iqtargetmol.com. The NF-κB pathway is a central mediator of inflammatory responses and cell survival; its inhibition can induce apoptosis nih.gov. Given the structural similarities, it is plausible that Nifursemizone exerts part of its effect through the modulation of these pathways.
Cruzain Inhibition: Cruzain, the major cysteine protease of Trypanosoma cruzi, is a validated drug target for Chagas disease youtube.comresearchgate.netnih.gov. Studies on nitrofurazone (B1679002) and its derivatives have shown their capacity to inhibit cruzain wikipedia.org. This inhibition is a key mechanism that disrupts the parasite's lifecycle, including processes like nutrition and invasion of host cells researchgate.net. It is therefore highly probable that Nifursemizone also functions as a cruzain inhibitor.
TLR4, β-catenin, and Serine/Threonine Kinases: While direct evidence for Nifursemizone's interaction with Toll-like receptor 4 (TLR4), β-catenin, and serine/threonine kinases is not currently available, the interconnectedness of these pathways with NF-κB and STAT3 suggests potential indirect effects. For instance, TLR4 signaling can lead to the activation of NF-κB nih.gov. The β-catenin pathway is involved in cell proliferation and can be modulated by other kinase pathways nih.govnih.govnih.gov. Serine/threonine kinases are a broad family of enzymes involved in a multitude of cellular processes, and their inhibition is a target for various therapeutic agents frontiersin.orgharvard.edumdpi.com. Further research is needed to elucidate any direct or indirect interactions of Nifursemizone with these pathways.
| Signaling Pathway | Potential Effect of Nifursemizone (inferred from related compounds) | Key Functions of the Pathway |
| STAT3 | Inhibition | Cell proliferation, apoptosis, survival, angiogenesis |
| NF-κB | Inhibition | Inflammatory response, cell survival, apoptosis |
| Cruzain | Inhibition | Parasite nutrition, differentiation, host cell invasion |
| TLR4 | Potential Modulation (indirect) | Recognition of pathogens, activation of innate immunity |
| β-catenin | Potential Modulation (indirect) | Cell adhesion, gene transcription, embryonic development |
| Serine/Threonine Kinases | Potential Modulation (indirect) | Cell cycle regulation, signal transduction |
The role of oxidative stress in the mechanism of action of nitrofurans is a subject of ongoing discussion. One hypothesis suggests that the reduced nitro anion radical can undergo redox cycling with molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions nih.govfrontiersin.orgmedchemexpress.com. This increase in ROS can lead to a state of oxidative stress within the parasite, damaging cellular components nih.govnih.govscienceopen.com. However, some studies on nifurtimox (B1683997) suggest that this may not be the primary mechanism of action, as significant redox cycling is observed only at concentrations much higher than those required for its antiparasitic activity frontiersin.org. Another proposed mechanism involves the generation of cytotoxic nitrile metabolites following the reduction of the nitrofuran by a type I nitroreductase, which is insensitive to oxygen nih.govmedchemexpress.com.
There is currently no direct evidence to suggest that Nifursemizone interacts with membrane proteins such as aquaporins. Aquaporins are water channels involved in fluid homeostasis and have been investigated as potential drug targets for various conditions nih.govnih.gov. Further research would be necessary to explore any potential interactions between Nifursemizone and these membrane proteins.
Cellular and Subcellular Effects of Nifursemizone
The molecular interactions of Nifursemizone translate into significant cellular and subcellular effects. The inhibition of nucleic acid synthesis and key enzymes disrupts essential processes like cell division and metabolism. Damage to the parasite's DNA and proteins, potentially through the action of reactive metabolites, can trigger apoptotic pathways, leading to programmed cell death. The subcellular localization of these effects is likely widespread, given the fundamental nature of the targeted processes. For instance, interference with DNA replication and transcription would primarily occur within the nucleus, while the inhibition of metabolic enzymes like those in the cruzain pathway would affect the cytoplasm and specific organelles of the parasite mdpi.commedchemexpress.com.
Mechanisms of Resistance Development to Nifursemizone and Related Compounds
The development of resistance to nitroheterocyclic drugs is a significant clinical concern researchgate.netwikipedia.orgnih.gov. The primary mechanism of resistance to compounds like nifurtimox and benznidazole (B1666585) in trypanosomes is the downregulation or mutation of the type I nitroreductase (NTR) enzyme. Since NTR is responsible for activating these prodrugs, a decrease in its activity or expression leads to reduced formation of the toxic metabolites, thereby conferring resistance. This can occur through the loss of a gene copy or through point mutations that inactivate the enzyme. This mechanism can lead to cross-resistance among a range of nitroheterocyclic drugs. Other potential resistance mechanisms, though less characterized for nitrofurans, can include increased drug efflux from the cell, modification of the drug target, or alterations in metabolic pathways that bypass the drug's effects wikipedia.org.
| Resistance Mechanism | Description | Consequence |
| NTR Downregulation/Mutation | Decreased expression or functional inactivation of the type I nitroreductase enzyme. | Reduced activation of the prodrug, leading to lower levels of cytotoxic metabolites. |
| Increased Drug Efflux | Enhanced pumping of the drug out of the parasite cell. | Lower intracellular drug concentration. |
| Target Modification | Alterations in the structure of the drug's molecular target. | Reduced binding affinity of the drug to its target. |
| Metabolic Bypass | Activation of alternative metabolic pathways that circumvent the inhibited step. | The parasite can continue to function despite the presence of the drug. |
Computational Chemistry and Structure Activity Relationship Sar Studies of Nifursemizone
Quantitative Structure-Activity Relationship (QSAR) Modeling of Nifursemizone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the physicochemical properties that govern their efficacy.
While specific 2D and 3D-QSAR models for Nifursemizone were not found in the reviewed literature, numerous studies have been successfully applied to other series of 5-nitrofuran derivatives to explore their antibacterial and antitubercular activities. aimspress.comaimspress.comaimspress.com
2D-QSAR: These models correlate biological activity with 2D molecular descriptors such as topological indices, constitutional descriptors, and functional group counts. For a series of 126 nitrofuran derivatives with antitubercular activity, 2D-QSAR models were developed using methodologies like Combinatorial Protocol in Multiple Linear Regression (CP-MLR) and Partial Least-Squares (PLS) analysis. aimspress.comaimspress.com These models successfully explained a significant portion of the variance in the biological data, indicating a strong correlation between the chosen descriptors and the antitubercular activity. aimspress.com
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods that correlate the biological activity of compounds with the 3D steric and electrostatic fields they produce. nih.govnanobioletters.comnih.gov These methods require the alignment of the molecules in a series and provide contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, CoMFA and CoMSIA studies on various classes of compounds have successfully guided the design of more potent analogues by identifying key steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govnih.gov Although not applied directly to Nifursemizone in the available literature, these techniques hold great promise for optimizing its derivatives.
The validation of QSAR models is a critical step to ensure their predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development.
| QSAR Model Type | Application to Nitrofuran Analogues | Key Findings |
| 2D-QSAR | Antitubercular activity of 126 nitrofuran derivatives. aimspress.comaimspress.com | Identified key topological and structural fragment descriptors influencing activity. Models explained 72-76% of the variance in the training set. aimspress.com |
| 3D-QSAR (CoMFA/CoMSIA) | Not specifically applied to Nifursemizone derivatives in available literature, but widely used for other antimicrobial agents. nih.govnih.gov | Provides 3D contour maps indicating favorable and unfavorable regions for steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding. nih.gov |
QSAR studies on 5-nitrofuran derivatives have highlighted the importance of several molecular descriptors in determining their biological activity. nih.govacs.org
Electronic Properties: The electronic nature of the substituents on the nitrofuran scaffold has been shown to be a critical factor. For a series of antibacterial nitrofuran derivatives, QSAR equations revealed a negative contribution of electronic terms, expressed by the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E). nih.govacs.org This suggests that the enzymatic reduction of the nitro group, a key step in the mechanism of action of nitroaromatics, is a determining factor for their activity. nih.gov
Hydrophobicity: While in some QSAR studies on nitrofuran derivatives no significant contribution of the hydrophobic factor was found nih.govacs.org, in others, lipophilicity (often expressed as log P) plays a role in the transport of the drug to its target site.
Indicator Variables: In some QSAR models, indicator variables are used to account for the presence or absence of specific structural features that are found to be important for activity. nih.gov
| Molecular Descriptor | Influence on Biological Activity of Nitrofuran Analogues |
| Electronic (Hammett constant σ, Reduction potential E) | Significant negative contribution, indicating the importance of the nitro group reduction. nih.govacs.org |
| Hydrophobicity (log P) | Variable importance; in some studies, no significant contribution was found. nih.govacs.org |
| Steric Bulk | Influences binding affinity and can be optimized for better target engagement. |
| Indicator Variables | Used to denote the presence of key structural fragments that impact activity. nih.gov |
Molecular Docking and Dynamics Simulations for Target Engagement
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a small molecule (ligand) and its biological target (protein or nucleic acid) at the atomic level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used to estimate the binding affinity and to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
A study on a series of 5-nitrofuran- and 5-nitrothiophen-semicarbazone derivatives explored their binding to trypanothione and glutathione reductases, enzymes crucial for the survival of certain parasites. nih.govresearchgate.net The docking results suggested that these compounds are more likely to bind at the dimer interface of the enzymes rather than the active site, which is consistent with experimental data suggesting they act as uncompetitive or mixed-type inhibitors. nih.govresearchgate.net
In another study, novel 5-nitrofuran-2-yl hydrazones were synthesized and evaluated as antimicrobial agents. Molecular docking studies were performed on the most active compounds against dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. The results revealed that the compounds successfully occupied the p-amino benzoic acid (PABA) binding pocket of the enzyme, providing a rationale for their antibacterial activity. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of its stability and the conformational changes that may occur upon ligand binding. nih.govmdpi.com An MD simulation protocol typically involves preparing the protein-ligand complex, solvating it in a water box with ions to neutralize the system, and then running the simulation for a certain period (nanoseconds to microseconds). nih.gov
By analyzing the trajectory of the simulation, researchers can gain insights into the stability of the ligand in the binding pocket, the flexibility of different parts of the protein, and the specific interactions that are maintained over time. Although no specific MD simulations for Nifursemizone have been reported, this technique is a standard tool in drug discovery and would be highly valuable for understanding its interactions with potential biological targets. nih.govmdpi.com
Pharmacophore Modeling and De Novo Ligand Design for Nifursemizone Analogues
Pharmacophore modeling and de novo ligand design are computational strategies used to identify new chemical entities with desired biological activity.
A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target and elicit a biological response. A pharmacophore mapping study on a series of nitrofuran analogues with antitubercular activity highlighted the importance of negative potential regions above the oxygen atoms of the nitro group and extending towards the linker region for potent activity. aimspress.com Such models can be used to screen large virtual libraries of compounds to identify new potential hits.
De novo ligand design, on the other hand, involves the computational generation of novel molecular structures that fit a given pharmacophore model or the binding site of a target protein. Several studies on 5-nitrofuran derivatives have focused on the design and synthesis of new analogues by combining different pharmacophoric elements to enhance their antimicrobial or antitubercular activities. mdpi.comresearchgate.netnih.govnih.gov For example, new series of 5-nitrofuran derivatives have been created by linking the 5-nitrofuran moiety to other heterocyclic rings or functional groups via different linkers, leading to compounds with improved activity profiles. researchgate.netnih.gov
Analytical Characterization Methodologies for Nifursemizone
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is essential for separating Nifursemizone from impurities, degradation products, and other matrix components, allowing for accurate quantification and purity assessment. nih.gov
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of nitrofuran compounds due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile molecules. While specific validated methods for Nifursemizone are not extensively detailed in publicly available literature, methods developed for structurally similar nitrofuran derivatives, such as Nifuroxazide, provide a robust framework for its analysis. mdpi.com
A typical approach involves reverse-phase HPLC, often coupled with a UV or mass spectrometry detector. For quantitative analysis in biological matrices like plasma or tissue homogenates, a sample preparation step such as protein precipitation with acetonitrile (B52724) is common. mdpi.comptfarm.pl The subsequent supernatant can be directly injected into the HPLC system. The method's specificity, precision, and accuracy are validated according to ICH guidelines to ensure reliable results. ptfarm.plnih.gov Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) offers enhanced sensitivity and specificity, allowing for detection at very low concentrations (ng/mL levels) and is particularly useful for pharmacokinetic studies. mdpi.com
Table 1: Representative HPLC Parameters for Nitrofuran Analysis
| Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 4.0 x 2 mm) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 0.07 M potassium dihydrogen phosphate), pH adjusted |
| Flow Rate | 1.0 - 1.7 mL/min |
| Detection | UV-Vis at a characteristic wavelength (e.g., 275 nm) or Mass Spectrometry (MS/MS) |
| Oven Temperature | 40 °C |
| Injection Volume | 50 µL |
This table presents generalized parameters based on methods for similar compounds; specific conditions for Nifursemizone would require method development and validation. ptfarm.pl
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of Nifursemizone analysis, GC is not typically used for the parent drug, which has a relatively high molecular weight (226.19 g/mol ) and is not sufficiently volatile without derivatization. ncats.io However, GC finds its application in the analysis of potential volatile impurities or byproducts that may arise during the synthesis of Nifursemizone. This could include residual solvents or low molecular weight starting materials. The technique, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can identify and quantify these volatile species, which is a critical aspect of quality control.
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for confirming the chemical identity and elucidating the structure of Nifursemizone. researchgate.netnih.gov Each technique provides unique information about the molecule's atoms, bonds, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic compounds, including Nifursemizone. nih.gov Through 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms within the molecule can be established. nih.gov
¹H NMR: Would be used to identify the different types of protons and their neighboring environments. The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the protons on the furan (B31954) ring, the vinyl proton (C=N-H), and the protons of the semicarbazone moiety.
¹³C NMR: Provides information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the urea (B33335) group, the carbons of the furan ring, and the ethyl group.
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connections between different parts of the molecule, for instance, linking the semicarbazone side chain to the furan ring via the imine bond.
The chemical shifts observed in these spectra provide a molecular fingerprint that confirms the identity of Nifursemizone. illinois.edu
Mass Spectrometry (MS) is a vital tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. ojp.gov For Nifursemizone (C₈H₁₀N₄O₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion, which has a theoretical monoisotopic mass of 226.0651 Da. ncats.io
When coupled with techniques like electrospray ionization (ESI), tandem mass spectrometry (MS/MS) can be used to fragment the molecule in a controlled manner. core.ac.uk The resulting fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for Nifursemizone would likely involve:
Cleavage of the ethyl group.
Loss of the terminal urea group (-CONH₂).
Fragmentation of the semicarbazone side chain.
Cleavage involving the nitrofuran ring, such as the loss of the nitro group (NO₂). nih.govmdpi.com
The analysis of these fragment ions allows for unambiguous confirmation of the compound's structure, especially when identifying it in complex mixtures or as an unknown. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for Nifursemizone
| m/z (mass/charge) | Ion Identity |
| 227.0724 | [M+H]⁺ (Protonated Parent Molecule) |
| 198.0673 | [M+H - C₂H₅]⁺ (Loss of ethyl group) |
| 183.0491 | [M+H - CONH₂]⁺ (Loss of urea moiety) |
| 153.0385 | Fragment from cleavage of the N-N bond |
| 124.0142 | Fragment corresponding to the protonated 5-nitrofurfural moiety |
These values are theoretical predictions for major fragments and would need to be confirmed by experimental data.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of Nifursemizone would display characteristic absorption bands confirming the presence of its key structural features. researchgate.net
Table 3: Predicted Characteristic IR Absorption Bands for Nifursemizone
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amide/Urea) | Stretch | 3400-3200 |
| C-H (Alkyl) | Stretch | 3000-2850 |
| C=O (Urea) | Stretch | ~1680-1650 |
| C=N (Imine) | Stretch | ~1650-1640 |
| C=C (Furan Ring) | Stretch | ~1600-1475 |
| NO₂ (Nitro Group) | Asymmetric & Symmetric Stretch | ~1550 and ~1350 |
| C-O-C (Furan Ether) | Stretch | ~1250-1020 |
Data is based on standard IR correlation tables. vscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems. The 5-nitrofuran structure in Nifursemizone contains a significant chromophore, making it highly active in the UV region. The spectrum is expected to show distinct absorbance maxima (λₘₐₓ). For other nitrofuran derivatives, strong absorbance bands are often observed in the 240-340 nm range. nih.gov This property makes UV-Vis spectroscopy a simple, rapid, and cost-effective method for the quantitative determination of Nifursemizone in bulk drug substance and simple formulations, as well as for use in dissolution testing. nih.govresearchgate.netijper.org
Electrochemical Analysis of Nifursemizone
The electrochemical analysis of nitrofuran compounds, a class to which Nifursemizone belongs, offers a sensitive and effective method for their detection and characterization. Voltammetric techniques, in particular, have been widely applied to study the redox behavior of the characteristic nitro group present in these molecules.
Voltammetric Behavior and Electrochemical Properties
While specific voltammetric studies on Nifursemizone are not extensively documented in publicly available literature, its electrochemical behavior can be inferred from the well-established patterns observed for other 5-nitrofuran derivatives, such as nitrofurazone (B1679002) and furazolidone (B1674277). The primary electroactive center in these molecules is the nitro (–NO₂) group attached to the furan ring.
The electrochemical reduction of the nitro group in nitrofuran compounds is a multi-step process that is highly dependent on the pH of the supporting electrolyte. rsc.orgresearchgate.net In acidic to neutral media, the reduction typically proceeds in a single, irreversible step involving the transfer of four electrons and four protons to form the corresponding hydroxylamine (B1172632) derivative (R-NHOH). researchgate.net This process can be represented by the following general equation:
R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O
The voltammetric response is generally characterized by a single, well-defined cathodic peak. The peak potential (Ep) of this reduction is pH-dependent, shifting to more negative values as the pH increases, which confirms the involvement of protons in the electrode reaction. researchgate.net The process is often found to be diffusion-controlled, as indicated by a linear relationship between the peak current (Ip) and the square root of the scan rate. rsc.org
In aprotic or mixed aqueous-organic media with low proton availability, the reduction mechanism can be different. Under these conditions, the formation of a nitro radical anion (R-NO₂⁻) through a one-electron transfer can be observed. researchgate.net This radical anion can be stable, allowing for its detection using techniques like cyclic voltammetry, where a reversible or quasi-reversible couple may be seen. researchgate.net The stability of this radical is a key factor in the biological activity of nitrofurans.
The electrochemical properties of nitrofuran derivatives are summarized in the following table, which provides representative data based on studies of compounds structurally similar to Nifursemizone.
| Parameter | Description | Typical Observation for Nitrofuran Derivatives |
| Electrode Process | The nature of the electron transfer at the electrode surface. | Generally irreversible due to the complexity and multi-step nature of the nitro group reduction. rsc.org |
| Control Mechanism | The factor limiting the rate of the electrochemical reaction. | Primarily diffusion-controlled, though adsorption on the electrode surface can also play a role. rsc.orgekb.eg |
| pH Dependence | The effect of the solution's acidity or alkalinity on the reaction. | The peak potential shifts to more negative values with increasing pH, indicating proton involvement. nih.gov |
| Number of Electrons | The total number of electrons transferred in the overall reaction. | Typically involves a four-electron transfer in aqueous acidic solutions. researchgate.net |
Table 1: General Electrochemical Properties of Nitrofuran Derivatives
Future Perspectives and Translational Research Opportunities for Nifursemizone
Exploration of Nifursemizone in Emerging Therapeutic Areas
Nifursemizone has a history of use as an antiprotozoal agent, particularly in the treatment of histomoniasis in poultry. www.nhs.ukmdpi.com However, the broader therapeutic potential of this 5-nitrofuran derivative remains largely underexplored. The multi-faceted mechanism of action of nitrofurans, which involves the reduction of the nitro group to generate reactive radicals that can damage microbial DNA, RNA, and proteins, suggests that their utility may extend beyond their current applications. thepharmajournal.comnih.govdrugbank.com
Research into the broader class of 5-nitrofurans has revealed a wide spectrum of activity, including antibacterial, antifungal, and even anticancer properties. nih.govresearchgate.net For instance, nitrofurazone (B1679002), a related compound, has been investigated for its potential as an anticancer agent. nih.gov This raises the possibility that Nifursemizone could be effective against a range of pathogens and diseases for which it has not yet been tested. Future research should, therefore, focus on screening Nifursemizone against a diverse panel of microbial pathogens and cancer cell lines to identify new therapeutic avenues. The exploration of its efficacy against neglected tropical diseases, where other nitrofurans like nifurtimox (B1683997) have proven effective, is a particularly promising area of investigation. msf.orgdndi.orgnih.govnih.gov
Investigation of Combination Therapies Involving Nifursemizone
The use of combination therapies is a cornerstone of modern medicine, particularly in the fight against infectious diseases and cancer, as it can enhance efficacy, reduce the likelihood of resistance, and lower required dosages. While specific studies on combination therapies involving Nifursemizone are scarce, the broader class of nitrofurans has shown significant promise in this area.
For example, a combination of nitrofurantoin (B1679001) and amikacin (B45834) has demonstrated synergistic effects against multidrug-resistant uropathogenic Escherichia coli. nih.gov Similarly, the combination of nifurtimox and eflornithine (B1671129) (NECT) is a first-line treatment for second-stage human African trypanosomiasis (sleeping sickness). msf.orgdndi.orgnih.govnih.govjwatch.org These successful examples provide a strong rationale for investigating Nifursemizone in combination with other antimicrobial or anticancer agents.
Future research could explore the following combinations:
With other antibiotics: To broaden the antimicrobial spectrum or overcome resistance mechanisms.
With antifungal agents: To tackle mixed infections or enhance fungicidal activity.
With chemotherapeutic drugs: To explore potential synergistic effects in cancer treatment.
Such studies would need to assess not only the efficacy of these combinations but also their potential for adverse interactions. www.nhs.uksinglecare.com
Development of Advanced Delivery Systems for Nifursemizone
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Advanced drug delivery systems offer a means to improve the pharmacokinetic and pharmacodynamic properties of drugs, enhance their stability, and reduce systemic toxicity. ucsd.edunih.gov
Currently, there is a lack of research on advanced delivery systems specifically for Nifursemizone. However, the development of such systems represents a significant opportunity to enhance its therapeutic potential. Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, have shown great promise for delivering antimicrobial agents. ucsd.edunih.govnih.govthno.orgfrontiersin.orgnih.govnih.gov
Potential benefits of developing advanced delivery systems for Nifursemizone include:
Improved Solubility: For poorly soluble compounds, nanoformulations can enhance bioavailability.
Targeted Delivery: Nanoparticles can be functionalized with ligands to target specific cells or tissues, thereby increasing efficacy and reducing off-target effects.
Controlled Release: Delivery systems can be designed to release the drug in a sustained manner, maintaining therapeutic concentrations over a longer period. nih.gov
Overcoming Resistance: Encapsulation within nanoparticles can protect the drug from degradation and bypass efflux pumps, which are a common mechanism of drug resistance. nih.gov
Research in this area would involve the formulation of Nifursemizone into various nanocarriers and the subsequent evaluation of their physicochemical properties, drug release profiles, and in vitro and in vivo efficacy.
Repurposing Strategies for Nifursemizone and Related Nitrofuran Compounds
Drug repurposing, the identification of new uses for existing drugs, is an attractive strategy for drug development as it can significantly reduce the time and cost compared to developing a new chemical entity. thepharmajournal.comicar.org.in Veterinary drugs, such as Nifursemizone, are a potential source for repurposing, offering established safety profiles in at least one species. thepharmajournal.comlab4paws.comnih.gov
The nitrofuran class of drugs has already been the subject of repurposing efforts. For example, nitrofurazone is being investigated for its anticancer properties. nih.gov The broad-spectrum activity of nitrofurans suggests that Nifursemizone could also be a candidate for repurposing. nih.govresearchgate.net
Key research directions for repurposing Nifursemizone include:
Anticancer Activity: Systematic screening against various cancer cell lines to identify potential oncolytic effects.
New Antimicrobial Indications: Testing against a wider range of bacteria, fungi, and parasites beyond its current use. nih.gov
Antiviral Potential: Given the urgent need for new antiviral agents, exploring the efficacy of Nifursemizone against various viruses is a worthwhile endeavor.
Computational approaches, such as in silico screening and molecular docking, can be employed to predict potential new targets for Nifursemizone and guide experimental validation. icar.org.in
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for Nifursemizone (CAS 16915-70-1), and how can purity (>98%) be ensured during synthesis?
- Methodological Answer :
- Synthesis : Nifursemizone is typically synthesized via nitrofuran derivatives under controlled conditions. Key steps include condensation reactions with hydrazine derivatives, followed by purification via recrystallization or chromatography .
- Purity Assurance : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) .
- Critical Note : Reproducibility requires strict adherence to stoichiometric ratios and temperature controls during synthesis .
Q. Which analytical techniques are optimal for characterizing Nifursemizone’s physicochemical properties?
- Methodological Answer :
- Structural Confirmation : Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., nitro groups at ~1520 cm⁻¹) with X-ray crystallography for crystal lattice validation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How should researchers design dose-response studies to evaluate Nifursemizone’s antiprotozoal efficacy while minimizing host cytotoxicity?
- Methodological Answer :
- In Vitro Models : Use protozoan cultures (e.g., Trypanosoma cruzi) exposed to Nifursemizone at logarithmic concentrations (0.1–100 µM). Measure IC₅₀ via ATP-based luminescence assays .
- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to calculate selectivity indices (SI = IC₅₀ host cells / IC₅₀ pathogen) .
- Statistical Validation : Apply nonlinear regression models (e.g., GraphPad Prism) to analyze dose-response curves, ensuring triplicate replicates and p-values <0.05 .
Q. What methodologies address discrepancies in pharmacokinetic (PK) data between rodent and primate models for Nifursemizone?
- Methodological Answer :
- Interspecies Scaling : Use allometric scaling (e.g., body surface area adjustments) to reconcile differences in clearance rates. Validate with compartmental modeling (NONMEM) .
- Metabolite Profiling : Compare LC-MS/MS profiles of plasma samples across species to identify species-specific metabolites affecting bioavailability .
- Contradiction Resolution : Cross-reference in vitro hepatic microsome data with in vivo PK results to isolate metabolic pathway variations .
Q. How can researchers investigate Nifursemizone’s mechanism of action amid conflicting reports on nitroreductase activation vs. oxidative stress induction?
- Methodological Answer :
- Gene Knockdown : Use CRISPR/Cas9 to silence nitroreductase genes in protozoan models. Compare Nifursemizone’s efficacy in wild-type vs. knockout strains .
- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) in treated cultures. Pair with enzymatic assays (e.g., catalase/SOD activity) .
- Data Integration : Apply pathway enrichment analysis (e.g., KEGG) to transcriptomic data from treated vs. untreated cells .
Guidance for Contradictory Findings
- Root-Cause Analysis : When conflicting data arise (e.g., variable IC₅₀ values), audit experimental conditions (e.g., culture media pH, serum content) and validate assay protocols across labs .
- Meta-Analysis : Aggregate datasets from public repositories (e.g., ChEMBL) using random-effects models to identify outliers and consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
